

Spectroscopic Profile of 1,2,4-Triacetoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2,4-Triacetoxybenzene

Cat. No.: B1630906

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This technical guide provides an in-depth analysis of the spectroscopic data for **1,2,4-triacetoxybenzene**, a key intermediate in various synthetic pathways. The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in clear, tabular formats for straightforward interpretation and comparison. Detailed experimental protocols for both the synthesis of the compound and the acquisition of spectroscopic data are also provided to ensure reproducibility.

Spectroscopic Data Summary

The structural elucidation of **1,2,4-triacetoxybenzene** is confirmed through the combined application of NMR, IR, and mass spectrometry. Each technique provides unique insights into the molecular architecture of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **1,2,4-triacetoxybenzene** is characterized by signals in both the aromatic and aliphatic regions, consistent with its structure. The aromatic protons exhibit a splitting pattern indicative of a trisubstituted benzene ring, while the methyl protons of the three acetate groups appear as distinct singlets.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3-7.1	m	3H	Ar-H
2.29	s	3H	O-C(=O)-CH ₃
2.27	s	3H	O-C(=O)-CH ₃
2.25	s	3H	O-C(=O)-CH ₃

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of **1,2,4-triacetoxybenzene**, showing characteristic peaks for the carbonyl carbons of the acetate groups, the aromatic carbons, and the methyl carbons.

Chemical Shift (δ) ppm	Assignment
~169	C=O (ester)
~145-120	Aromatic C
~21	CH ₃

Note: The number of distinct aromatic signals will depend on the symmetry of the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of **1,2,4-triacetoxybenzene** displays strong absorption bands characteristic of the ester functional groups and the aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (ester)
~1600-1500	Medium	C=C stretch (aromatic)
~1370	Medium	C-H bend (methyl)
~1200	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,2,4-triacetoxybenzene** reveals a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern involving the sequential loss of acetyl groups.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
252	5	[M] ⁺
210	20	[M - C ₂ H ₂ O] ⁺
168	100	[M - 2(C ₂ H ₂ O)] ⁺
126	30	[M - 3(C ₂ H ₂ O)] ⁺
43	85	[CH ₃ CO] ⁺

Experimental Protocols

Synthesis of 1,2,4-Triacetoxybenzene via Thiele-Winter Acetoxylation[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

This protocol describes the synthesis of **1,2,4-triacetoxybenzene** from 1,4-benzoquinone.

Materials:

- 1,4-Benzoquinone
- Acetic anhydride

- Concentrated sulfuric acid
- Ice

Procedure:

- In a 600 mL beaker, cool 180 g of acetic anhydride in an ice bath.[\[2\]](#)
- With vigorous stirring, slowly add 12 g of concentrated sulfuric acid to the cooled acetic anhydride.[\[2\]](#)
- In small portions, add 60 g of 1,4-benzoquinone to the cold solution, ensuring the temperature is maintained below 40 °C.[\[2\]](#)
- After the addition is complete, continue stirring for a designated period to allow the reaction to proceed to completion.
- Pour the reaction mixture into ice-water to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with water.
- The crude **1,2,4-triacetoxybenzene** can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified **1,2,4-triacetoxybenzene** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
- Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Sample Introduction:

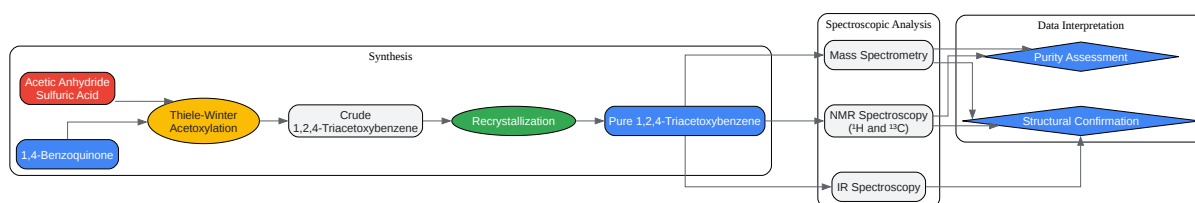
- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

- Acquire the mass spectrum using an electron ionization source.
- The standard electron energy for EI is 70 eV.[\[1\]](#)
- The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of **1,2,4-triacetoxybenzene**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **1,2,4-triacetoxybenzene**.

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References

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